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molecular formula C9H10N2O3 B8460271 N-(4-Hydroxy-phenyl)-malonamide

N-(4-Hydroxy-phenyl)-malonamide

Cat. No. B8460271
M. Wt: 194.19 g/mol
InChI Key: XRADAOIQESVFDF-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

A suspension of 6.0 g (18.5 mmol) of N-(4-benzyloxy-phenyl)-malonamide in 150 ml methanol is treated with 0.8 g of palladium 5% on charcoal. Hydrogenation is performed at room temperature and normal pressure overnight. The reaction mixture is then brought to reflux and filtered hot. Cooling of the filtrate yields 3.56 g (99%) of the title compound as a colorless solid. MS: m/e=285.1 (M++H).
Name
N-(4-benzyloxy-phenyl)-malonamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:21])[CH2:17][C:18]([NH2:20])=[O:19])=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16](=[O:21])[CH2:17][C:18]([NH2:20])=[O:19])=[CH:13][CH:14]=1

Inputs

Step One
Name
N-(4-benzyloxy-phenyl)-malonamide
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(CC(=O)N)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is performed at room temperature
CUSTOM
Type
CUSTOM
Details
normal pressure overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the filtrate

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(CC(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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